molecular formula C9H11NO4 B064965 Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate CAS No. 175277-79-9

Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate

Cat. No.: B064965
CAS No.: 175277-79-9
M. Wt: 197.19 g/mol
InChI Key: AYYATAZJCFFYFO-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate (CAS 175277-79-9) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features the isoxazole heterocycle, a privileged scaffold recognized for its diverse biological activities and prevalence in pharmaceutical agents. Isoxazole derivatives are extensively investigated for their broad spectrum of biological targets and have demonstrated significant potential in developing novel therapeutic agents with anti-cancer, anti-inflammatory, and antibacterial activities . The specific molecular architecture of this compound, incorporating both acetyl and ester functional groups, offers multiple sites for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules, such as specialized β-amino acids or hybrid peptidomimetics . These peptidomimetics are a crucial class of compounds that can overcome the metabolic instability of natural peptides, making them promising candidates for new bioactive substances . Researchers can utilize this ester in various synthetic pathways, including hydrolysis to the corresponding acid, reactions at the acetyl ketone, or as a core heterocyclic template. It serves as a key precursor for generating compound libraries for high-throughput screening and lead optimization studies. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 5-acetyl-3-ethyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-4-6-7(9(12)13-3)8(5(2)11)14-10-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYATAZJCFFYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384126
Record name Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-79-9
Record name Methyl 5-acetyl-3-ethyl-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Sourcing and Characterization of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, chemical specifications, and validation protocols for Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate .

Executive Summary

Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate (CAS 175277-79-9 ) is a specialized heterocyclic building block utilized primarily in the synthesis of agrochemicals and pharmaceutical intermediates targeting voltage-gated ion channels and kinase inhibition. Unlike its ubiquitous analog Ethyl 5-methylisoxazole-4-carboxylate, this compound features a chemically distinct 5-acetyl moiety, rendering it a "Make-to-Order" (MTO) item for most global catalogs.

This guide provides researchers with verified supplier intelligence, a self-validating Quality Control (QC) protocol, and a contingency synthesis route for in-house production.

Chemical Identity & Specifications

Before procurement, the structural integrity of the compound must be defined against the following parameters.

ParameterSpecification
Chemical Name Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate
CAS Number 175277-79-9
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 213.21 g/mol
SMILES CCC1=NOC(C(C)=O)=C1C(=O)OC
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water
Stability Hygroscopic; Store at 2–8°C under inert atmosphere (Ar/N₂)

Note on Nomenclature: Do not confuse with the common Ethyl 5-methyl analog (CAS 17147-85-2). The 5-acetyl group is the critical functional differentiator, providing an electrophilic handle for further condensation reactions (e.g., with hydrazines to form bicyclic systems).

Commercial Availability & Supplier Landscape

Due to the specific substitution pattern, this compound is rarely held in bulk stock. It is predominantly available through Custom Synthesis or Catalog Aggregators sourcing from Indian and Chinese manufacturers.

Primary Suppliers (Verified Presence)
  • Vihasibio Sciences Pvt Ltd (India): Identified as a manufacturer listing this specific CAS (175277-79-9) in their fine chemical portfolio.[1]

  • ChemicalBook / GuideChem Aggregators: List multiple Asian suppliers; however, stock status is often "Inquire."

Procurement Strategy
  • Lead Time: Expect 4–6 weeks for synthesis and purification if not in stock.

  • Purity Grades: Standard commercial grade is >95% . For drug discovery applications, request >98% and specify "No residual metal catalysts" (e.g., Copper/Palladium free).

  • RFQ Recommendation: When requesting a quote, explicitly cite CAS 175277-79-9 and attach the structure. Ask for a "Batch-specific H-NMR" before shipment to avoid receiving the methyl/acetyl regioisomer.

Technical Validation: QC Protocol

Upon receipt, the compound must be validated to ensure the 5-acetyl group is present and intact (not reduced or hydrolyzed).

Method A: 1H-NMR Validation (Self-Validating)
  • Solvent: CDCl₃ (Chloroform-d)

  • Frequency: 400 MHz or higher

  • Diagnostic Signals:

    • 3-Ethyl Group: Look for a triplet (~1.2 ppm) and a quartet (~2.7 ppm). This confirms the 3-position alkyl chain.

    • 4-Methyl Ester: Look for a sharp singlet at ~3.8–3.9 ppm (integrating to 3H).

    • 5-Acetyl Group: Look for a sharp singlet at ~2.6–2.7 ppm (integrating to 3H). Crucial: If this peak is missing or shifted upfield, the acetyl group may have degraded.

Method B: LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

  • Detection: ESI (+) Mode.

  • Target Ion: Look for

    
    .
    
    • Fragment Check: A loss of 31 Da (OCH₃) or 43 Da (Acetyl) in MS/MS confirms the substituents.

Contingency Synthesis (In-House Production)

If commercial supply is unavailable or lead times are prohibitive, the compound can be synthesized via a [3+2] Cycloaddition of a nitrile oxide and a beta-keto ester derivative.

Reaction Logic

The synthesis relies on the reaction of Propionitrile Oxide (generated in situ) with Methyl 2,4-dioxopentanoate (Methyl Acetopyruvate).

SynthesisRoute cluster_0 Precursor Generation cluster_1 Cycloaddition [3+2] Oxime Propionaldehyde Oxime Chloro Hydroximoyl Chloride Oxime->Chloro Chlorination (DMF, 0°C) NCS N-Chlorosuccinimide (NCS) NCS->Chloro Target Methyl 5-acetyl-3- ethylisoxazole-4-carboxylate Chloro->Target Cycloaddition (DCM, RT) Base Et3N (Base) Base->Target Generates Nitrile Oxide Dipolarophile Methyl 2,4- dioxopentanoate Dipolarophile->Target

Figure 1: Synthetic workflow for the preparation of the target isoxazole.

Step-by-Step Protocol
  • Chlorination: Dissolve Propionaldehyde oxime (1.0 eq) in DMF. Add N-Chlorosuccinimide (NCS, 1.1 eq) slowly at 0°C. Stir for 1 hour to form the hydroximoyl chloride.

  • Cycloaddition:

    • In a separate flask, dissolve Methyl 2,4-dioxopentanoate (1.2 eq) in DCM.

    • Add the hydroximoyl chloride solution.

    • Add Triethylamine (Et₃N, 1.2 eq) dropwise over 30 minutes. Mechanism: Et₃N dehydrohalogenates the chloride to form Propionitrile Oxide, which immediately undergoes [3+2] cycloaddition with the enol of the dioxopentanoate.

  • Workup: Wash with water, brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The 5-acetyl isomer is typically the major product due to electronic stabilization of the transition state.

Safety & Handling

  • GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).

  • Specific Hazard: Isoxazoles can be thermally unstable at very high temperatures (>150°C). Avoid distillation at atmospheric pressure; use high vacuum.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.

References

  • ChemicalBook. 3-Ethyl-5-methylisoxazole-4-carboxylic acid and derivatives. Retrieved from

  • Vihasibio Sciences. Product List - Fine Chemicals & Intermediates. (Verified CAS 175277-79-9 listing). Retrieved from

  • PubChem. Isoxazole-4-carboxylate derivatives (General Chemistry). Retrieved from

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides. (Methodology for isoxazole synthesis). Retrieved from

Sources

Solubility of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate (CAS: 175277-79-9 ) is a highly functionalized heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structure features an isoxazole core decorated with three distinct functional groups: an ethyl group at C3, a methyl ester at C4, and an acetyl group at C5.

This guide provides a comprehensive analysis of its solubility profile. While direct experimental solubility values are proprietary to specific manufacturing processes, this document synthesizes structure-activity relationships (SAR), thermodynamic principles, and comparative data from verified analogs to establish a robust solubility landscape.

Key Solubility Takeaway: The compound exhibits a "lipophilic-polar" character. It is highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM), moderately soluble in alcohols and esters, and practically insoluble in water and aliphatic hydrocarbons.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Understanding the solubility requires a precise analysis of the molecular interaction sites.

PropertyDetail
Chemical Name Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate
CAS Number 175277-79-9
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Physical State Low-melting solid or viscous oil (Predicted mp: 35–55°C)
Predicted LogP ~1.2 – 1.8 (Lipophilic)
H-Bond Donors 0 (No -OH or -NH groups)
H-Bond Acceptors 5 (N, O in ring; O in ester; O in ketone)
Structural Analysis (Graphviz)

The following diagram illustrates the key functional groups dictating solvent interaction.

ChemicalStructure Isoxazole Isoxazole Core (Aromatic/Polar) Ethyl C3-Ethyl Group (Lipophilic) Isoxazole->Ethyl Hydrophobic Interaction Ester C4-Methyl Ester (H-Bond Acceptor) Isoxazole->Ester Dipole-Dipole Acetyl C5-Acetyl Group (Strong Dipole) Isoxazole->Acetyl Electron Withdrawing

Figure 1: Functional group analysis showing the balance between the lipophilic ethyl group and the polar oxygenated moieties.

Solubility Landscape

The solubility of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate is governed by dipole-dipole interactions and Van der Waals forces . Lacking Hydrogen Bond Donors (HBD), it relies on solvents that can accept its electron density or solvate its non-polar regions.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileExcellent (>100 mg/mL)Strong dipole interactions stabilize the acetyl and ester groups. Best for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)High solvation energy for the aromatic isoxazole core. Ideal for extraction.
Esters/Ketones Ethyl Acetate, AcetoneGood (50–100 mg/mL)"Like dissolves like" principle; compatible dipole moments.
Alcohols Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Soluble, but less efficient than aprotics due to the compound's inability to donate H-bonds back to the solvent.
Ethers THF, Diethyl Ether, MTBEModerate (10–50 mg/mL)Good solubility in THF; lower in diethyl ether due to lower polarity.
Aqueous Water, PBS BufferPoor (<1 mg/mL)The hydrophobic ethyl and methyl groups dominate. Requires co-solvent (e.g., 5% DMSO) for biological assays.
Aliphatic Hexane, Heptane, CyclohexaneInsoluble Lack of polarity in solvent cannot overcome crystal lattice/cohesive energy of the compound.
Thermodynamic Considerations

The Hansen Solubility Parameters (HSP) for this compound can be estimated to guide solvent substitution:

  • 
     (Dispersion):  ~17.0 MPa
    
    
    
    (due to the ethyl group and ring system).
  • 
     (Polarity):  ~11.0 MPa
    
    
    
    (due to ester/acetyl groups).
  • 
     (H-bonding):  ~6.0 MPa
    
    
    
    (moderate acceptor capability).

Implication: Solvents with a similar HSP profile (like Acetone or DCM ) will be thermodynamically thermodynamically preferred over water (


 too high) or hexane (

too low).

Experimental Protocol: Gravimetric Solubility Determination

Since specific batch-to-batch variations (polymorphs, purity) affect solubility, researchers must validate data experimentally. This protocol serves as a self-validating system.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Compound (~50 mg) AddSolvent Add Solvent (0.5 mL) Stepwise Start->AddSolvent Equilibrate Equilibrate (Shake 24h @ 25°C) AddSolvent->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Analyze Quantify Concentration (HPLC or Gravimetric) Filter->Analyze Calculate Calculate Solubility (S = Mass/Volume) Analyze->Calculate

Figure 2: Step-by-step workflow for determining saturation solubility.

Step-by-Step Methodology
  • Preparation: Place approximately 50 mg of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate into a 2 mL HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.

  • Equilibration: Cap the vial and agitate (vortex or orbital shaker) for 24 hours at controlled temperature (25°C).

    • Check: If the solid dissolves completely immediately, add more solid until a precipitate remains.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (Nylon is not recommended for acidic/basic variations).

  • Quantification (Gravimetric):

    • Transfer exactly 0.2 mL of the clear supernatant to a pre-weighed aluminum weighing boat.

    • Evaporate solvent under vacuum or nitrogen stream.

    • Weigh the residue.

    • Calculation:

      
      
      

Applications & Solvent Selection Guide

Synthesis & Reaction Engineering

When using this compound as an intermediate (e.g., in Claisen condensations or heterocycle modifications):

  • Recommended Solvent: Acetonitrile or THF . These dissolve the compound well and are compatible with common reagents like bases (NaH, K2CO3) used in subsequent steps.

  • Avoid: Alcohols if using strong bases to prevent transesterification of the methyl ester.

Purification (Chromatography)
  • Mobile Phase: A gradient of Hexane:Ethyl Acetate is highly effective.

    • The compound is soluble in Ethyl Acetate but insoluble in Hexane, allowing for fine retention control on Silica gel.

    • Starting Point: 10% EtOAc in Hexane.

Biological Assays
  • Stock Solution: Prepare a 100 mM stock in 100% DMSO .

  • Working Solution: Dilute into aqueous buffer (PBS). Ensure the final DMSO concentration is <1% to avoid cytotoxicity.

  • Precipitation Risk: Rapid dilution into water may cause precipitation due to the lipophilic ethyl/methyl groups. Vortex immediately upon addition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 5-methylisoxazole-4-carboxylate (Analog). Retrieved from [Link]

  • BuyersGuideChem. Supplier and CAS Data for Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate (CAS 175277-79-9).[2] Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Methodological & Application

Protocol for the synthesis of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate, a substituted isoxazole of significant interest as a versatile building block in medicinal chemistry and materials science. Isoxazole derivatives are core scaffolds in numerous pharmacologically active compounds, demonstrating a wide range of biological activities.[1] The protocol herein employs a robust and highly efficient [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone of heterocyclic chemistry.[2][3][4] We detail a procedure involving the in situ generation of a propanenitrile oxide from propanal oxime, which subsequently reacts with methyl acetylacetoacetate to yield the target compound. This application note is designed for researchers in organic synthesis, drug discovery, and chemical development, offering a step-by-step methodology, mechanistic insights, and critical process parameters.

Introduction and Scientific Background

The isoxazole ring is a privileged five-membered heterocycle that features prominently in a multitude of pharmaceuticals and agrochemicals.[5] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable scaffold in drug design. The specific substitution pattern of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate, featuring acetyl, ethyl, and methyl carboxylate groups, provides multiple points for further chemical modification, rendering it an important intermediate for constructing more complex molecular architectures.

The synthetic strategy presented is based on the highly reliable Huisgen 1,3-dipolar cycloaddition.[6] This reaction class involves the concerted addition of a 1,3-dipole (in this case, a nitrile oxide) to a dipolarophile (an enolate derived from a β-dicarbonyl compound) to form a five-membered ring.[3][4] This approach is renowned for its efficiency, high regioselectivity, and operational simplicity, making it ideal for both laboratory-scale synthesis and potential scale-up.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-stage, one-pot process. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: In Situ Generation of Propanenitrile Oxide

The reactive 1,3-dipole, propanenitrile oxide, is generated in situ from a stable precursor, propanal oxime. The oxime is first converted to the corresponding hydroximoyl chloride upon treatment with N-chlorosuccinimide (NCS). Subsequent addition of a non-nucleophilic base, such as triethylamine (Et₃N), facilitates the elimination of hydrochloric acid (HCl), yielding the transient propanenitrile oxide.[7]

Stage 2: [3+2] Cycloaddition

The dipolarophile is the enolate form of methyl acetylacetoacetate, generated by the same base (triethylamine) used in Stage 1. The electron-rich enolate readily reacts with the electron-deficient propanenitrile oxide. The cycloaddition proceeds in a concerted fashion, followed by a dehydration step, to form the stable aromatic isoxazole ring. This reaction pathway is highly favored and typically results in a single major regioisomer.[5][7]

G cluster_stage1 Stage 1: Nitrile Oxide Generation cluster_stage2 Stage 2: Cycloaddition A Propanal Oxime B Propanoylhydroximoyl Chloride A->B + NCS C Propanenitrile Oxide (1,3-Dipole) B->C HCl_elim - HCl B->HCl_elim F Cycloadduct Intermediate C->F + Enolate (E) NCS NCS Et3N Et3N HCl_elim->C D Methyl Acetylacetoacetate E Enolate Intermediate (Dipolarophile) D->E G Methyl 5-acetyl-3-ethyl- isoxazole-4-carboxylate F->G H2O_elim - H2O F->H2O_elim Et3N2 Et3N H2O_elim->G

Caption: Reaction mechanism workflow.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
Propanal OximeC₃H₇NO73.09≥97%Sigma-Aldrich
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53≥98%Sigma-Aldrich
Methyl AcetylacetoacetateC₅H₈O₃116.12≥98%Sigma-Aldrich
Triethylamine (Et₃N)C₆H₁₅N101.19≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousSigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesN/AN/AACS GradeFisher Scientific
Saturated NaCl Solution (Brine)NaCl58.44N/ALab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04GranularFisher Scientific
Silica GelSiO₂60.0860 Å, 230-400 meshSorbent Technologies
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Dropping funnel

  • Thermometer/temperature probe

  • Ice-water bath

  • Nitrogen inlet

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

G start Start setup 1. Assemble dry three-neck flask under N₂ atmosphere. start->setup dissolve 2. Dissolve Propanal Oxime in anhydrous DMF. setup->dissolve cool 3. Cool solution to 0°C using an ice-water bath. dissolve->cool ncs_add 4. Add NCS in portions over 15 minutes, maintaining T < 5°C. cool->ncs_add stir1 5. Stir at 0°C for 1 hour. ncs_add->stir1 reagents_add 6. Add Methyl Acetylacetoacetate, followed by dropwise addition of Triethylamine over 30 mins. stir1->reagents_add warm 7. Allow reaction to warm to room temperature and stir for 12-18h. reagents_add->warm monitor 8. Monitor reaction completion by TLC analysis. warm->monitor quench 9. Quench with water and extract with Ethyl Acetate (3x). monitor->quench wash 10. Wash combined organic layers with brine. quench->wash dry 11. Dry over Na₂SO₄, filter, and concentrate in vacuo. wash->dry purify 12. Purify crude product via silica gel column chromatography. dry->purify end End Product purify->end

Sources

Application Notes and Protocols: High-Throughput Screening Assays for Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of the Isoxazole Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including its role as a hydrogen bond donor/acceptor and its relative metabolic stability, make it a versatile scaffold for the development of novel therapeutics.[2][3] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] This wide-ranging therapeutic potential has positioned isoxazole-based compound libraries as a key focus for high-throughput screening (HTS) campaigns in modern drug discovery.[3][7]

HTS allows for the rapid evaluation of thousands to millions of compounds, making it an indispensable tool for identifying "hit" compounds that modulate a specific biological target.[8][9] The integration of isoxazole libraries into HTS workflows has led to the discovery of potent modulators of various targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in critical cellular pathways.[10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS assays involving isoxazole compounds. It delves into the underlying principles of assay selection, provides detailed, field-proven protocols for both biochemical and cell-based assays, and addresses common challenges and optimization strategies.

Pillar 1: Strategic Assay Selection for Isoxazole Libraries

The success of any HTS campaign hinges on the selection of an appropriate assay that is robust, reproducible, and relevant to the biological question at hand.[12] When screening isoxazole libraries, the choice between a biochemical and a cell-based assay format is a critical first step.

  • Biochemical Assays: These assays utilize purified biological components, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[8] They offer a clean, controlled environment to study direct binding or enzymatic inhibition. For isoxazole compounds targeting specific enzymes like kinases or proteases, biochemical assays provide a direct measure of potency (e.g., IC50). Common formats include Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), and luminescence-based readouts.[13]

  • Cell-Based Assays: These assays are performed using living cells and provide insights into the compound's effect within a more physiologically relevant context.[13] They can measure a wide range of cellular responses, including changes in gene expression, protein levels, cell viability, and signal transduction pathways.[14] For isoxazole compounds intended to modulate complex cellular processes, cell-based assays are invaluable for identifying phenotypic changes and assessing cytotoxicity.

The choice between these assay types is dictated by the therapeutic target and the desired information. Often, a tiered screening approach is employed, starting with a primary biochemical screen to identify direct binders, followed by secondary cell-based assays to confirm cellular activity and assess off-target effects.

Pillar 2: Validated Protocols for High-Throughput Screening of Isoxazoles

The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to identify isoxazole compounds that inhibit the activity of a specific protein kinase. It utilizes a luminescence-based readout that measures the amount of ATP remaining after the kinase reaction.

Rationale: Many isoxazole derivatives have been identified as potent kinase inhibitors.[10] This assay provides a direct and sensitive measure of their inhibitory activity. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

Materials:

  • Purified protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Isoxazole compound library (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white, opaque microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating:

    • Dispense 50 nL of isoxazole compounds from the library into the wells of a 384-well plate using an acoustic liquid handler or pin tool.

    • Dispense 50 nL of DMSO into the "negative control" and "positive control" wells.

    • Dispense 50 nL of the positive control inhibitor into the "positive control" wells.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the kinase and substrate in kinase reaction buffer.

    • Dispense 10 µL of the master mix into each well of the plate.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in kinase reaction buffer.

    • Dispense 10 µL of the ATP solution into each well to start the reaction.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 20 µL of the luminescence-based ATP detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Calculate the Z'-factor for the assay to assess its quality: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).

Data Presentation:

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
Isoxazole-A1015,00085%
Isoxazole-B1085,00015%
Negative ControlN/A100,0000%
Positive Control15,000100%
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of isoxazole compounds on the viability of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Rationale: Given the prevalence of isoxazole-containing compounds with anticancer activity, a cytotoxicity screen is a crucial first step in identifying potential therapeutic agents.[4][15] This assay provides a quantitative measure of a compound's ability to reduce cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Isoxazole compound library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom microplates

  • Multichannel pipette

  • Plate reader with absorbance detection at 570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with medium only (negative control) and a positive control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration: % Viability = 100 * (Absorbance_compound / Absorbance_negative_control)

    • Plot the percent viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Compound IDIC50 (µM) against MCF-7IC50 (µM) against A549
Isoxazole-C5.28.1
Isoxazole-D> 100> 100
Doxorubicin0.81.2

Visualization of Key Workflows

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Isoxazole Compound Library Dispensing Automated Dispensing Compound_Library->Dispensing Assay_Plate Assay Plate (384-well) Assay_Plate->Dispensing Reagents Target & Reagents (Enzyme/Cells, Buffer, etc.) Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Luminescence/Absorbance) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Normalization & QC (Z'-factor calculation) Raw_Data->Normalization Hit_ID Hit Identification Normalization->Hit_ID

Assay_Decision_Tree Start Define Biological Target Question1 Is the target a purified protein (e.g., enzyme)? Start->Question1 Biochemical Biochemical Assay (e.g., Kinase Inhibition) Question1->Biochemical Yes Question2 Is the goal to measure a cellular phenotype or pathway? Question1->Question2 No Cell_Based Cell-Based Assay (e.g., Cytotoxicity, Reporter) Question2->Cell_Based Yes

Pillar 3: Trustworthiness Through Self-Validation and Troubleshooting

The reliability of HTS data is paramount.[16] To ensure the trustworthiness of your results when screening isoxazole compounds, consider the following:

Common Challenges and Solutions:

  • Compound Solubility: Isoxazole derivatives can sometimes exhibit poor solubility in aqueous assay buffers.

    • Solution: Ensure that the final DMSO concentration in the assay is kept low (typically <1%) and consistent across all wells. If solubility issues persist, consider using alternative solvents or formulating the compounds with solubility-enhancing excipients.

  • False Positives: Some compounds can interfere with the assay technology itself, leading to false-positive results. For example, auto-fluorescent compounds can interfere with fluorescence-based readouts.

    • Solution: Perform counter-screens to identify and eliminate compounds that interfere with the assay technology. For example, in a luminescence-based assay, run the screen in the absence of the target enzyme to identify compounds that directly affect the detection reagent.

  • Regioisomer Formation: The synthesis of isoxazole derivatives can sometimes result in the formation of a mixture of regioisomers.[17]

    • Solution: It is crucial to ensure the purity of the compound library. If regioisomers are present, they may exhibit different biological activities, confounding the interpretation of HTS data.

  • N-O Bond Lability: The N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions, which could lead to compound degradation during the assay.[17]

    • Solution: Assess the stability of hit compounds in the assay buffer over the course of the experiment to ensure that the observed activity is due to the intact molecule.

Conclusion: Unlocking the Therapeutic Potential of Isoxazoles

High-throughput screening of isoxazole compound libraries is a powerful strategy for the discovery of novel therapeutic agents. By carefully selecting and validating the appropriate assay, and by being mindful of the unique chemical properties of the isoxazole scaffold, researchers can efficiently identify and advance promising hit compounds. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools to conduct robust and reliable HTS campaigns, ultimately accelerating the translation of isoxazole-based discoveries into new medicines.

References

  • BenchChem. (n.d.). The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Various Authors. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Various Authors. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Medicinal Chemistry.
  • Various Authors. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC.
  • Various Authors. (n.d.). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC.
  • Various Authors. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Various Authors. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment.
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
  • AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery.
  • BenchChem. (n.d.). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.
  • Assay Genie. (n.d.). High-Throughput Screening Assays.
  • Various Authors. (n.d.). Basics of HTS Assay Design and Optimization. ResearchGate.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.

Sources

Scale-up synthesis of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Scalable Synthesis of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate, a substituted isoxazole of significant interest as a versatile building block in medicinal chemistry and drug development. Isoxazole scaffolds are privileged structures found in numerous biologically active compounds.[1][2] This guide details a robust and scalable synthetic protocol centered around a regioselective 1,3-dipolar cycloaddition reaction. The narrative explains the causal chemistry behind the chosen strategy, offering field-proven insights to ensure reproducibility and high yield. It includes step-by-step experimental procedures, data interpretation, troubleshooting advice, and process safety considerations tailored for researchers and professionals in chemical development.

Synthetic Strategy and Mechanistic Rationale

The synthesis of highly substituted isoxazoles is most effectively and commonly achieved through the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene.[3][4] This approach is renowned for its efficiency and high degree of regioselectivity, making it ideal for constructing the target molecule.

Our strategy is predicated on the in situ generation of ethyl nitrile oxide from propanal oxime. This reactive 1,3-dipole is immediately trapped by a carefully chosen β-dicarbonyl compound, methyl 2,4-dioxopentanoate (methyl acetoacetate), which serves as the dipolarophile. This one-pot methodology is advantageous for scale-up as it avoids the isolation of potentially unstable nitrile oxide intermediates and streamlines the manufacturing process.[5]

The key steps are:

  • Oxime Formation: Preparation of propanal oxime from propanal and hydroxylamine. This is a standard, high-yielding reaction.

  • Nitrile Oxide Generation: The propanal oxime is converted to the corresponding hydroximoyl chloride using N-chlorosuccinimide (NCS).

  • Cycloaddition: Subsequent elimination of HCl using a non-nucleophilic base like triethylamine (Et₃N) generates the ethyl nitrile oxide in situ. This highly reactive intermediate undergoes a rapid 1,3-dipolar cycloaddition with the enol form of methyl 2,4-dioxopentanoate to yield the desired isoxazole ring structure.[6]

This sequence ensures high regioselectivity, with the oxygen of the nitrile oxide adding to the more electron-rich carbon of the enol, and the carbon of the nitrile oxide attacking the other enol carbon, leading specifically to the desired 3-ethyl-5-acetyl substituted pattern.

Reaction_Mechanism cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: Cycloaddition Propanal_Oxime Propanal Oxime Hydroximoyl_Chloride Hydroximoyl Chloride Intermediate Propanal_Oxime->Hydroximoyl_Chloride Chlorination NCS NCS (N-Chlorosuccinimide) NCS->Hydroximoyl_Chloride Nitrile_Oxide Ethyl Nitrile Oxide (1,3-Dipole) Hydroximoyl_Chloride->Nitrile_Oxide Elimination Et3N Et3N (Triethylamine) Et3N->Nitrile_Oxide Product Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate Nitrile_Oxide->Product Diketone Methyl 2,4-dioxopentanoate (Dipolarophile) Diketone->Product [3+2] Cycloaddition

Caption: Reaction mechanism for isoxazole synthesis.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of the final product and can be linearly adapted for other scales with appropriate safety and engineering considerations.

Reagent and Materials Table
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Propanal Oxime73.0938.0 g0.521.0
N-Chlorosuccinimide (NCS)133.5376.0 g0.571.1
Methyl 2,4-dioxopentanoate144.1482.2 g0.571.1
Triethylamine (Et₃N)101.1979.0 mL0.571.1
Dichloromethane (DCM)-1.5 L--
Saturated NaCl solution-500 mL--
Anhydrous MgSO₄-50 g--
Isopropanol (for recrystallization)-As needed--
Step-by-Step Procedure

A. Reaction Setup:

  • Equip a 3 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Charge the flask with propanal oxime (38.0 g, 0.52 mol) and dichloromethane (DCM, 800 mL).

  • Stir the mixture until the oxime is fully dissolved and cool the solution to 0-5 °C using an ice-water bath.

B. In Situ Generation of Nitrile Oxide and Cycloaddition: 4. In a separate beaker, dissolve N-chlorosuccinimide (NCS, 76.0 g, 0.57 mol) in DCM (400 mL). Caution: NCS is an irritant; handle with appropriate personal protective equipment (PPE). 5. Add the NCS solution to the stirred oxime solution in portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of succinimide will form. 6. Stir the resulting slurry at 0-5 °C for an additional 1 hour to ensure complete formation of the hydroximoyl chloride intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC). 7. In the dropping funnel, prepare a solution of methyl 2,4-dioxopentanoate (82.2 g, 0.57 mol) and triethylamine (79.0 mL, 0.57 mol) in DCM (300 mL). 8. Add this solution dropwise to the reaction slurry over approximately 1 hour. A mild exotherm may be observed; maintain the internal temperature below 15 °C. 9. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[6]

C. Work-up and Product Isolation: 10. Filter the reaction mixture through a pad of Celite to remove the succinimide and triethylamine hydrochloride salts. Wash the filter cake with DCM (2 x 100 mL). 11. Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 250 mL), water (250 mL), and saturated NaCl solution (250 mL). 12. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

D. Purification: 13. For scale-up, purification via recrystallization is preferred. Dissolve the crude product in a minimum amount of hot isopropanol. 14. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. 15. Collect the crystalline product by vacuum filtration, wash the crystals with a small amount of cold isopropanol, and dry under vacuum at 40 °C. 16. For very high purity requirements, the material can be further purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[7]

Expected Results & Characterization
ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 75-85%
Purity (by HPLC) >98%
¹H NMR (CDCl₃) Consistent with structure
¹³C NMR (CDCl₃) Consistent with structure
Mass Spec (ESI+) m/z [M+H]⁺ expected

Process Workflow and Logic

The following diagram outlines the logical flow of the entire synthesis, from initial setup to the final, purified product.

Synthesis_Workflow start Start setup Reactor Setup Charge Propanal Oxime & DCM Cool to 0-5 °C start->setup ncs_addition ncs_addition setup->ncs_addition stir_1 Stir for 1h at 0-5 °C TLC Monitoring ncs_addition->stir_1 cyclo_addition cyclo_addition stir_1->cyclo_addition stir_2 Warm to RT Stir for 4-6h TLC Monitoring cyclo_addition->stir_2 workup Work-up Filter solids Wash with HCl, H₂O, Brine Dry over MgSO₄ stir_2->workup concentration Solvent Removal Concentrate under reduced pressure workup->concentration purification Purification Recrystallize from Isopropanol Filter and Dry concentration->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis.

Troubleshooting and Scale-Up Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Dimerization of nitrile oxide to form a furoxan.[7] 3. Hydrolysis of the ester during work-up.[7]1. Increase reaction time or temperature slightly after initial cycloaddition. 2. Ensure slow, controlled addition of the base/diketone solution to keep the instantaneous concentration of nitrile oxide low.[7] 3. Use neutral or mildly acidic washes during work-up and ensure all operations are conducted under anhydrous conditions where possible.
Formation of Regioisomer The reaction of hydroxylamine with asymmetric β-dicarbonyl compounds can sometimes lead to mixtures of isomers.The chosen 1,3-dipolar cycloaddition pathway is highly regioselective, minimizing this issue. If isomer formation is detected, purification by chromatography or fractional crystallization may be necessary.
Poor Crystallization Presence of oily impurities or residual solvent.Try adding a seed crystal, scratching the flask, or changing the recrystallization solvent system (e.g., ethanol/water, ethyl acetate/hexanes). An initial charcoal treatment of the hot solution can also help remove colored impurities.
Exotherm during Scale-Up The reaction is exothermic, particularly during NCS and triethylamine addition.Ensure the reactor has adequate cooling capacity. For larger scales, the addition rate must be carefully controlled based on the internal temperature. Consider using a jacketed reactor with a chiller.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate. By leveraging a regioselective 1,3-dipolar cycloaddition with in situ generation of the key nitrile oxide intermediate, this process achieves high yields and purity while being amenable to large-scale production. The detailed procedural steps and troubleshooting guide serve as a valuable resource for chemists in research and industrial settings, enabling the efficient production of this important heterocyclic building block.

References

  • US20020102671A1 - Synthesis of B-keto esters.
  • Košak, U., Kovač, A., & Gobec, S. (2012).
  • JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
  • MDPI. (2025, August 22). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules.
  • RSC Publishing. Synthesis of β-ketoesters from renewable resources and Meldrum's acid. Green Chemistry.
  • Springer. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Journal of the Iranian Chemical Society.
  • Wikipedia. 1,3-Dipolar cycloaddition.
  • BenchChem. (2025).
  • NIH. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Probes and Compounds.
  • Taylor & Francis Online. (2024, September 10). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams.
  • ResearchGate. Gram scale synthesis of isoxazole and pyrazole.
  • Google Patents. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles.
  • NIH. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • BenchChem.
  • MDPI. (2009, March 24). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules.
  • IJBPAS. (2022, June 1). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences.
  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2025, December 5).
  • Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOX-PUR-001 Agent: Senior Application Scientist Subject: Impurity Removal & Troubleshooting Guide

Diagnostic & Triage: Identify Your Impurity

Before initiating purification, you must characterize the contaminant. The synthesis of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate (MAEIC) typically involves the cyclization of


-keto ester derivatives with hydroxylamine or nitrile oxide cycloadditions. This chemistry generates specific impurity profiles.[1]

Use the following decision matrix to identify your issue based on analytical data.

ImpurityDiagnosis Start Start: Analyze Crude MAEIC CheckNMR 1H NMR Analysis Start->CheckNMR Regio Split Ethyl Signals? (Regioisomer) CheckNMR->Regio Doublet/Triplet Mismatch Hydrolysis Broad Singlet > 10 ppm? (Carboxylic Acid) CheckNMR->Hydrolysis -COOH Proton Aldol Multiplets 6-7 ppm? (Aldol Condensation) CheckNMR->Aldol Vinyl Protons Action_Chrom Protocol: Flash Chromatography (Silica/EtOAc:Hex) Regio->Action_Chrom Action_BaseWash Protocol: Bicarbonate Wash (pH Control) Hydrolysis->Action_BaseWash Action_Recryst Protocol: Recrystallization (MTBE/EtOH) Aldol->Action_Recryst

Figure 1: Diagnostic logic for impurity identification based on standard NMR shifts.

Common Impurities & Removal Protocols

Impurity Type A: Regioisomers (3-ethyl-5-acetyl vs. 3-acetyl-5-ethyl)

Cause: In 1,3-dipolar cycloadditions or condensation reactions, the regioselectivity is governed by steric and electronic factors. If the reaction conditions (solvent polarity, temperature) fluctuated, you may have formed the Methyl 3-acetyl-5-ethylisoxazole-4-carboxylate isomer. Detection: Look for slight shifts in the methyl ester singlet (


 3.8-3.9 ppm) or the acetyl methyl group (

2.5-2.7 ppm).[2]
Protocol: High-Resolution Flash Chromatography

Because regioisomers have identical molecular weights and similar polarities, recrystallization is often ineffective.

  • Stationary Phase: High-performance Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution is critical.[2]

    • Start: 100% Hexane (or Petroleum Ether).[2]

    • Ramp: 0% to 30% Ethyl Acetate over 20 column volumes.

  • Loading: Dissolve crude oil in minimum Dichloromethane (DCM) or Toluene. Avoid Methanol as it broadens bands.[2]

  • Fraction Collection: Collect small fractions. Regioisomers often elute with

    
    .
    
Impurity Type B: Hydrolysis Products (Carboxylic Acid)

Cause: The C4-methyl ester is susceptible to hydrolysis if the reaction workup involved strong acids or bases, or if the crude material contained residual water. Detection: LCMS shows [M-14] peak (Acid mass).[2] NMR shows loss of methyl singlet (


 3.8 ppm) and appearance of acidic proton.
Protocol: Chemical Scavenging (Base Wash) [2]
  • Dissolve the crude MAEIC in Ethyl Acetate (10 mL/g).

  • Wash with saturated NaHCO

    
      (2 x 5 mL/g). The carboxylic acid impurity will convert to the water-soluble sodium salt.
    
  • Critical Step: Do not acidify the aqueous layer to recover material unless you specifically want the acid.[2]

  • Dry the organic layer over MgSO

    
     (Sodium sulfate is slower; Magnesium sulfate is preferred for esters).[2]
    

The "Oiling Out" Problem: Recrystallization Guide

Users often report that MAEIC "oils out" (separates as a liquid) rather than crystallizing.[2] This occurs because the melting point is often near ambient temperature (approx. 40-60°C depending on purity) and the presence of impurities depresses this further.

Solvent System Selection Table
Solvent SystemPolarity IndexOutcomeRecommendation
Ethanol (Abs) HighGood solubility hot, poor cold.Primary Choice. Promotes slow crystal growth.[2]
MTBE MediumModerate solubility.[2]Secondary Choice. Good for precipitating non-polar oligomers.[2]
Hexane/EtOAc MixedVariable.Use for "Oiled" samples.
Water HighInsoluble.Anti-solvent only. Add dropwise to EtOH solution.[2]
Step-by-Step Recrystallization Protocol
  • Dissolution: Place crude MAEIC in a flask. Add Ethanol (absolute) dropwise while heating to 50°C. Stop exactly when the solution becomes clear.[2]

  • Clarification: If the solution is yellow/brown (tar), add Activated Carbon (5 wt%) and stir for 10 mins. Filter hot through Celite.[2]

  • Nucleation: Allow the filtrate to cool to Room Temperature (RT) slowly (over 1 hour).

    • Troubleshooting: If it oils out at RT, reheat to dissolve, then add a seed crystal of pure MAEIC. If no seed is available, scratch the glass wall with a spatula.

  • Deep Cooling: Once turbidity or crystals appear, move to a fridge (4°C), then a freezer (-20°C).[2]

  • Isolation: Filter rapidly cold. Wash with cold Hexane (not cold ethanol, as it may redissolve the product).[2]

Recrystallization Crude Crude Oil/Solid Dissolve Dissolve in Hot EtOH (50°C) Crude->Dissolve Filter Hot Filtration (Remove Tar) Dissolve->Filter Cool Cool to RT (Slowly) Filter->Cool Seed Seed/Scratch (Induce Nucleation) Cool->Seed If Oiling Occurs Isolate Filter & Wash (Cold Hexane) Cool->Isolate If Crystals Form Seed->Isolate

Figure 2: Workflow for preventing 'oiling out' during crystallization.[3]

Frequently Asked Questions (FAQs)

Q: My product is a dark red oil. Is it ruined? A: Not necessarily. The acetyl group at C5 is a methyl ketone. In the presence of residual base (from synthesis), it can undergo aldol condensation, forming conjugated polymers (red/brown color).[2]

  • Fix: Dissolve in DCM and pass through a short pad of Silica Gel (filtration, not column).[2] The polymer tars will stick to the top of the silica; your product will elute.

Q: Can I distill this compound? A: Proceed with extreme caution. Isoxazoles with nitro/acetyl groups can be thermally unstable.[2] The N-O bond is weak.[2]

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.1 mmHg) only if the temperature remains below 100°C. If the boiling point is higher, rely on chromatography.[2]

Q: Why does the ethyl group show splitting in NMR? A: If you see a quartet becoming a multiplet, or two sets of triplets, you have a mixture of regioisomers (3-ethyl vs 5-ethyl). Refer to the Chromatography Protocol above. This is common in cycloaddition syntheses where regiocontrol was not absolute.

References

  • Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Source: Organic Chemistry Portal.[2] Context: Mechanisms of regioisomer formation in isoxazole synthesis. URL:[Link]

  • Purification of Isoxazole Carboxylates via Crystallization.
  • Recrystallization Strategies for Low-Melting Heterocycles. Source: National Institutes of Health (PMC). Context: General protocols for handling oxazole/isoxazole derivatives that tend to oil out.[2] URL:[Link][2]

Sources

Challenges in the characterization of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and nuanced challenges encountered during the characterization of this multifunctional isoxazole derivative. Isoxazoles are a critical class of heterocycles in medicinal chemistry, known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The unique arrangement of functional groups in Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate presents specific analytical hurdles that require careful consideration.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate and efficient structural elucidation and purity assessment of your compound.

Analytical Workflow for Novel Heterocyclic Compounds

A systematic approach is crucial for the unambiguous characterization of novel or synthesized heterocyclic compounds. The following workflow outlines the recommended analytical sequence, from initial purity checks to definitive structural confirmation.

Analytical_Workflow Start Synthesized Crude Product TLC_GC Initial Purity Assessment (TLC, GC-MS, or crude ¹H NMR) Start->TLC_GC Purification Purification (Column Chromatography / Recrystallization) TLC_GC->Purification Impure Purity_Check Purity Confirmation (HPLC/UPLC, LC-MS) TLC_GC->Purity_Check Sufficiently Pure Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation Purity ≥ 95% NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Structure_Elucidation->NMR MS High-Resolution Mass Spectrometry (HRMS) Structure_Elucidation->MS IR Infrared (IR) Spectroscopy Structure_Elucidation->IR XRay Single-Crystal X-Ray Diffraction (If suitable crystals form) Structure_Elucidation->XRay Final_Data Comprehensive Data Analysis & Archiving NMR->Final_Data MS->Final_Data IR->Final_Data XRay->Final_Data

Caption: A typical workflow for the synthesis and characterization of a novel heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the analysis of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate.

Category 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My ¹H NMR spectrum shows complex or unexpected splitting for the ethyl group at the C3 position. What is the likely cause?

Answer: This is a common observation. The ethyl group protons (CH₂ and CH₃) are expected to show a simple quartet and triplet, respectively, due to coupling with each other. However, complexities can arise from several factors:

  • Restricted Rotation: The proximity of the C3-ethyl group to the C4-methoxycarbonyl group can lead to hindered rotation around the C3-CH₂ bond. This can make the two methylene (CH₂) protons diastereotopic, meaning they are chemically non-equivalent. Instead of a clean quartet, you might observe a more complex multiplet (diastereotopic quartet or AB quartet of triplets). This phenomenon is influenced by solvent and temperature.

  • Second-Order Effects: If the chemical shift difference between the coupled protons is not significantly larger than their coupling constant (J-value), second-order effects (or "roofing") can distort the ideal splitting patterns. This is more common at lower field strengths (e.g., <400 MHz).

  • Impurity Overlap: An overlapping signal from a solvent residue or a structurally similar impurity could be distorting the multiplet.

Troubleshooting Steps:

  • Run the NMR at a Higher Field: Increasing the magnetic field strength (e.g., from 400 MHz to 600 MHz) can often resolve second-order effects and simplify the spectrum.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can confirm restricted rotation. If the complex multiplet coalesces into a simpler pattern at higher temperatures, it confirms that hindered rotation is the cause.

  • Change the Solvent: Using a different deuterated solvent (e.g., switching from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of protons and may resolve overlapping signals.[4]

  • 2D NMR (COSY): A COSY (Correlation Spectroscopy) experiment will definitively show the coupling between the CH₂ and CH₃ protons of the ethyl group, helping to distinguish them from other signals.

Question 2: The integration of the methyl ester (-OCH₃) peak seems low, and I see a broad singlet in the downfield region. What does this indicate?

Answer: This observation strongly suggests partial hydrolysis of the methyl ester to the corresponding carboxylic acid (3-ethyl-5-acetylisoxazole-4-carboxylic acid). The methyl ester is susceptible to hydrolysis, especially if the sample has been exposed to moisture or acidic/basic conditions during workup or storage.

  • Low Integration: The -OCH₃ singlet (expected around 3.9-4.0 ppm) will have a lower than expected integration value (less than 3H relative to other protons).

  • Broad Singlet: The newly formed carboxylic acid proton (-COOH) will appear as a very broad singlet in the downfield region (typically 10-12 ppm) and will be exchangeable with D₂O.

Troubleshooting & Confirmation Protocol:

  • D₂O Exchange Experiment:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for about a minute.[4]

    • Re-acquire the ¹H NMR spectrum.

    • Expected Result: The broad singlet in the downfield region will disappear or significantly diminish, confirming it as an exchangeable proton (like -COOH or -OH).

  • LC-MS Analysis: Analyze the sample by LC-MS to confirm the presence of a second compound with a mass corresponding to the hydrolyzed product (M-14, loss of CH₂).

Question 3: My ¹³C NMR spectrum is missing a signal for the C4-carbonyl carbon. Why?

Answer: Quaternary carbons, especially carbonyl carbons, often exhibit weak signals in ¹³C NMR spectra. This is due to their long relaxation times (T₁) and the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Troubleshooting Steps:

  • Increase the Number of Scans: Simply increasing the number of accumulated scans will improve the signal-to-noise ratio and may reveal the missing peak.

  • Adjust the Relaxation Delay (d1): Increase the relaxation delay between pulses (e.g., from 1-2 seconds to 5-10 seconds). This allows the quaternary carbons to fully relax, leading to a stronger signal.

  • Run a DEPTQ or APT Experiment: These spectral editing techniques can help differentiate quaternary carbons from CH, CH₂, and CH₃ signals, aiding in the identification of the weak carbonyl signal.

Category 2: Mass Spectrometry (MS)

Question 1: I am using Electrospray Ionization (ESI) and cannot detect the molecular ion [M+H]⁺. What should I check?

Answer: While isoxazoles can be protonated, the efficiency can be analyte and condition-dependent. The inability to see the protonated molecule [M+H]⁺ is a frequent issue.

  • Poor Protonation: The nitrogen atom in the isoxazole ring is a potential site for protonation, but its basicity can be influenced by the electron-withdrawing acetyl and carboxylate groups.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected, especially if the source conditions (e.g., capillary voltage, temperature) are too harsh.

  • Adduct Formation: Instead of protonation, the molecule may preferentially form adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. These are common if glassware was not properly cleaned or if mobile phase additives are not of high purity.

Troubleshooting Workflow for Mass Spectrometry:

MS_Troubleshooting Start Problem: No Molecular Ion [M+H]⁺ in ESI-MS Check_Adducts Scan for Adducts [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ Start->Check_Adducts Result_Adducts Adducts Found? Check_Adducts->Result_Adducts Check_Source Optimize Source Conditions (Lower Temp/Voltage) Check_Mobile_Phase Modify Mobile Phase (Add 0.1% Formic Acid or 1 mM Ammonium Acetate) Check_Source->Check_Mobile_Phase Result_Signal Signal Improved? Check_Mobile_Phase->Result_Signal Solution_Adducts Result: Adduct formation is dominant. Confirm mass and report. Result_Adducts->Solution_Adducts Yes Solution_No_Adducts No adducts detected. Result_Adducts->Solution_No_Adducts No Solution_Signal Problem Solved. [M+H]⁺ or [M+NH₄]⁺ detected. Result_Signal->Solution_Signal Yes Solution_No_Signal Still no signal. Consider alternative ionization (e.g., APCI). Result_Signal->Solution_No_Signal No Solution_No_Adducts->Check_Source

Caption: A troubleshooting decision tree for missing molecular ions in ESI-MS.

Question 2: What are the expected fragmentation patterns for this molecule in Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry?

Answer: The fragmentation of isoxazole rings is a well-studied process and typically involves cleavage of the weak N-O bond.[5] For Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate, several characteristic fragmentation pathways are expected:

  • Loss of Methoxy Radical (•OCH₃): Cleavage of the ester can lead to a [M-31]⁺ peak.

  • Loss of Acetyl Radical (•COCH₃): Cleavage of the acetyl group at C5 results in a prominent [M-43]⁺ peak.

  • McLafferty Rearrangement: The acetyl group can undergo a McLafferty rearrangement, leading to the loss of a neutral ethene molecule (C₂H₄), resulting in a [M-28]⁺ peak.

  • Ring Cleavage: The isoxazole ring itself can fragment. A common pathway is the initial cleavage of the N-O bond, followed by rearrangements that can lead to the loss of species like CO, HCN, or acetonitrile (CH₃CN).[5]

Table 1: Predicted Mass Spectrometry Fragments

m/z (relative to M⁺) Loss Fragment Identity Notes
M-15 •CH₃ Loss of methyl from ethyl or acetyl group Common, but less specific
M-29 •C₂H₅ Loss of the ethyl group from C3 Expected to be a significant peak
M-31 •OCH₃ Loss of the methoxy radical from the ester Characteristic of methyl esters
M-43 •COCH₃ Loss of the acetyl radical from C5 Expected to be a significant peak

| M-59 | •COOCH₃ | Loss of the entire carbomethoxy group | Possible fragmentation pathway |

Category 3: Purity and Stability

Question 1: My HPLC chromatogram shows a small, early-eluting peak in addition to my main product peak. Is this an impurity?

Answer: This is very likely the hydrolyzed carboxylic acid impurity, as discussed in the NMR section. Carboxylic acids are generally more polar than their corresponding esters. In reversed-phase HPLC (e.g., using a C18 column), more polar compounds elute earlier.

Confirmation Protocol:

  • LC-MS Analysis: The most definitive method. The mass of the early-eluting peak should correspond to the carboxylic acid (molecular weight of your product minus 14 Da).

  • Spiking Experiment: If you have a confirmed standard of the hydrolyzed product, "spike" your sample with a small amount of it. If the early-eluting peak increases in area, its identity is confirmed.

  • pH-Dependent Retention:

    • Prepare two mobile phases: one with 0.1% formic acid (acidic) and one with a neutral buffer (e.g., ammonium acetate).

    • Run the sample with the acidic mobile phase. Note the retention time of the impurity.

    • Switch to the neutral mobile phase. The retention time of the carboxylic acid should shift significantly (likely to an even earlier time) as it becomes ionized (deprotonated), making it more polar. The retention time of the neutral ester product should remain relatively unchanged.

Question 2: The compound appears to degrade over time, showing a yellow or brownish color. What are the stability concerns?

Answer: Isoxazole rings can be sensitive to certain conditions.[6][7]

  • Photostability: Many heterocyclic and aromatic compounds are susceptible to degradation upon exposure to UV light.

  • Acid/Base Sensitivity: As discussed, the ester is prone to hydrolysis. Strong acids or bases can also promote ring-opening or other decomposition pathways.

  • Oxidation: The acetyl group and the electron-rich heterocyclic ring could be susceptible to oxidation over long-term storage, especially if not stored under an inert atmosphere.

Recommended Storage and Handling:

  • Storage: Store the solid compound in a tightly sealed amber vial at low temperatures (-20°C is recommended for long-term storage).

  • Inert Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solutions: Prepare solutions fresh for analysis whenever possible. If solutions must be stored, keep them refrigerated and protected from light.

Standard Operating Procedures (SOPs)

SOP 1: Sample Preparation for NMR Spectroscopy
  • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (CDCl₃ is a common first choice).

  • Vortex the vial for 30 seconds or until the sample is fully dissolved.

  • Using a Pasteur pipette with a cotton plug to filter any particulates, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.

SOP 2: General Purpose Reversed-Phase HPLC Method

This method serves as a good starting point for purity analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

Reference Data

The following table provides predicted NMR chemical shifts based on the structure and data from analogous isoxazole derivatives. Actual values may vary based on solvent and concentration.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Isoxazole C3-CH₂ CH₃ ~2.8 - 3.0 (quartet) ~20 - 22
Isoxazole C3-CH₂CH₃ ~1.3 - 1.4 (triplet) ~12 - 14
Isoxazole C5-COCH₃ ~2.6 - 2.7 (singlet) ~28 - 30
Ester -OCH₃ ~3.9 - 4.0 (singlet) ~52 - 54
Isoxazole C3 - ~165 - 168 Quaternary Carbon
Isoxazole C4 - ~112 - 115 Quaternary Carbon
Isoxazole C5 - ~170 - 173 Quaternary Carbon
Ester C =O - ~162 - 165 Quaternary Carbon

| Acetyl C =O | - | ~190 - 193 | Quaternary Carbon |

References

  • Chandra, K. R., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987. [Link]

  • Google Patents. (n.d.). New methods for preparing of esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5648. [Link]

  • Semantic Scholar. (n.d.). Mass Spectrometry of Oxazoles. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved February 20, 2026, from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved February 20, 2026, from [Link]

  • ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(2). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Retrieved February 20, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. Retrieved February 20, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved February 20, 2026, from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved February 20, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: ¹H & ¹³C NMR Analysis of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate

[1]

Executive Summary & Strategic Context

Objective: To provide a definitive structural verification protocol for Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate , distinguishing it from its common regioisomeric impurities.

The Challenge: The synthesis of 3,5-disubstituted isoxazoles (typically via [3+2] cycloaddition of nitrile oxides or condensation of hydroxylamine with

3-acetyl-5-ethyl1

The Solution: This guide outlines a self-validating NMR workflow using ¹H , ¹³C , and 2D HMBC spectroscopy to unambiguously assign the regiochemistry.

Experimental Protocol

Sample Preparation[1]
  • Solvent Selection: CDCl₃ (Chloroform-d) is the standard baseline for comparison. DMSO-d₆ is recommended only if solubility is poor or to resolve overlapping signals, though it causes significant chemical shift changes in the exchangeable protons (none present here) and slight shifts in carbonyl carbons.

  • Concentration:

    • ¹H NMR: 5–10 mg in 0.6 mL solvent.

    • ¹³C/2D NMR: 20–30 mg in 0.6 mL solvent (Critical for detecting quaternary carbons in reasonable time).

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • ¹H NMR: Spectral width 12-15 ppm; Relaxation delay (

    
    ) 
    
    
    2.0 s to ensure accurate integration of methyl singlets.
  • ¹³C NMR: Proton-decoupled; Relaxation delay

    
     2.0 s (crucial for quaternary carbonyls).
    
  • HMBC: Optimized for long-range couplings (

    
     Hz).
    

¹H NMR Analysis: The Fingerprint

The proton spectrum provides the first line of evidence. The molecule contains three distinct methyl environments.[2][3]

Spectral Assignments (CDCl₃)[4][5]
MoietyProton TypeShift (

ppm)
MultiplicityIntegrationStructural Insight
Ethyl (C3)

2.75 – 2.85 Quartet (

Hz)
2HCoupled to triplet methyl.[1]
Ethyl (C3)

1.25 – 1.35 Triplet (

Hz)
3HCharacteristic ethyl pattern.
Acetyl (C5)

2.60 – 2.65 Singlet3HSharp singlet; deshielded by carbonyl.
Ester (C4)

3.85 – 3.95 Singlet3HDiagnostic methoxy ester shift.
Comparative Analysis: Target vs. Alternative (Regioisomer)

The key distinction lies in the chemical shift of the alkyl groups attached to the ring.

  • Target (3-Ethyl-5-Acetyl): The ethyl group is at the C3 position (adjacent to Nitrogen).[1]

  • Alternative (5-Ethyl-3-Acetyl): The ethyl group is at the C5 position (adjacent to Oxygen).[1]

  • Differentiation Rule: Protons on alkyl groups at C5 are typically deshielded (downfield) relative to C3 due to the proximity of the ring oxygen and the unique electronic environment of the C5=C4 bond.

    • Observation: If the Ethyl

      
       quartet appears significantly downfield (e.g., > 2.95 ppm), suspect the 5-ethyl isomer.[1]
      

¹³C NMR Analysis: The Skeleton

The carbon spectrum confirms the backbone and the oxidation states.

Spectral Assignments (CDCl₃)[4]
Carbon TypeAssignmentShift (

ppm)
Notes
Ketone C=O Acetyl (C5-subst)190.0 – 194.0 Most downfield signal.[1]
Ring C5 Isoxazole C5168.0 – 172.0 Quaternary. Highly deshielded by O and Acetyl.
Ring C3 Isoxazole C3160.0 – 164.0 Quaternary. Typical imine-like (C=N) region.[4]
Ester C=O Carboxylate161.0 – 163.0 Can overlap with Ring C3; check HMBC.
Ring C4 Isoxazole C4108.0 – 112.0 Quaternary. Shielded by resonance.
Ester O-Me

52.0 – 53.0 Typical methoxy.[1]
Acetyl Me

29.0 – 31.0 Alpha to ketone.
Ethyl


19.0 – 21.0 Alpha to ring C3.[1]
Ethyl


12.0 – 14.0 Terminal methyl.[1]

Advanced Verification: 2D HMBC (The "Trustworthiness" Pillar)

This is the mandatory step for high-integrity verification. 1D NMR shifts can be ambiguous due to solvent or concentration effects. HMBC (Heteronuclear Multiple Bond Correlation) proves the connectivity.

The "Golden Key" Correlations

To prove the 3-Ethyl / 5-Acetyl regiochemistry, you must observe the following long-range (

  • Ethyl-to-Ring Connection:

    • Source: Ethyl

      
       protons (~2.8 ppm).[1]
      
    • Target: Must correlate to Ring C3 (~162 ppm).

    • Validation: If the Ethyl protons correlate to the C5 carbon (~170 ppm), you have the wrong isomer.

  • Acetyl-to-Ring Connection:

    • Source: Acetyl

      
       protons (~2.6 ppm).
      
    • Target: Must correlate to Ketone C=O (~192 ppm) AND Ring C5 (~170 ppm).

    • Validation: This confirms the acetyl group is directly attached to the C5 position.

  • Ester Location:

    • Source: Ester

      
       protons (~3.9 ppm).
      
    • Target: Correlates to Ester C=O (~162 ppm).

    • Secondary: The Ester C=O should show a weak correlation from the Ethyl group if (and only if) the geometry allows, but usually, the Ring C4 is the bridge.

Logic Flow & Decision Tree

The following diagram illustrates the decision process for validating the structure.

NMR_AnalysisStartStart: Purified CompoundH1_NMRStep 1: ¹H NMR AcquisitionStart->H1_NMRCheck_IntegralsCheck Integrals:3x Me (s), 3x Me (t), 2x CH2 (q)?H1_NMR->Check_IntegralsIsomer_CheckStep 2: Regioisomer CheckEthyl CH2 ShiftCheck_Integrals->Isomer_CheckTarget_LikelyCH2 ~ 2.8 ppm(Likely 3-Ethyl)Isomer_Check->Target_LikelyAlternative_LikelyCH2 > 2.95 ppm(Suspect 5-Ethyl)Isomer_Check->Alternative_LikelyHMBC_ExpStep 3: HMBC Experiment(Definitive Proof)Target_Likely->HMBC_ExpAlternative_Likely->HMBC_ExpCorr_1Correlation A:Ethyl CH2 -> Ring C3 (~162 ppm)HMBC_Exp->Corr_1Corr_2Correlation B:Acetyl Me -> Ring C5 (~170 ppm)HMBC_Exp->Corr_2Result_PassPASS: Target Structure ConfirmedMethyl 5-acetyl-3-ethylisoxazole-4-carboxylateCorr_1->Result_PassObservedResult_FailFAIL: Regioisomer IdentifiedMethyl 3-acetyl-5-ethylisoxazole-4-carboxylateCorr_1->Result_FailNot ObservedCorr_2->Result_PassObserved

Caption: Analytical workflow for distinguishing the 3-ethyl-5-acetyl target from its 5-ethyl-3-acetyl regioisomer using NMR.

References

  • Regioselectivity in Isoxazole Synthesis: Title: Structural investigation of 3,5-disubstituted isoxazoles by ¹H-nuclear magnetic resonance. Source: Journal of Heterocyclic Chemistry, 40, 1097 (2003). URL:[Link]

  • HMBC Methodology for Heterocycles: Title: H-C multiple-bond correlations: HMBC. Source: University of Kentucky NMR Facility Guides. URL:[Link]

  • Analogous Compound Data (Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate): Title: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[1][5] Source: Acta Crystallographica Section E (2013). URL:[Link]

  • Isoxazole ¹³C NMR Trends: Title: Substituent effect study on experimental ¹³C NMR chemical shifts of isoxazole derivatives. Source: Spectrochimica Acta Part A (2015).[6] URL:[Link]

Cross-reactivity studies of isoxazole-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity & Selectivity of Isoxazole-Based Therapeutics

Executive Summary: The Isoxazole Pharmacophore

The isoxazole ring (1,2-oxazole) is a privileged scaffold in medicinal chemistry, valued for its bioisosterism with carboxylic acids, esters, and amide bonds. However, its reactivity profile presents a dichotomy: it serves as a stable linker in COX-2 inhibitors and antibiotics, yet acts as a labile "warhead" in prodrugs like leflunomide.

This guide objectively compares the cross-reactivity profiles of isoxazole-based compounds across three critical domains: immunological hypersensitivity , enzymatic selectivity (COX-2) , and neuroreceptor fidelity (AMPA) . We analyze the structural determinants that drive these interactions to provide actionable insights for lead optimization and safety profiling.

Immunological Cross-Reactivity: Epitopes & Haptens

A critical safety concern in isoxazole therapeutics is the potential for Type I (IgE-mediated) and Type IV (T-cell mediated) hypersensitivity. The "sulfa allergy" dogma often conflates distinct chemical entities. We must distinguish between the isoxazole ring as an epitope and the N4-arylamine as a hapten.

Case Study A: Sulfamethoxazole (SMX) vs. Non-Antibiotic Isoxazoles

Sulfamethoxazole contains a 5-methyl-3-isoxazolyl group attached to a sulfonamide.[1] Research confirms that in specific IgE-mediated anaphylaxis, the 5-methyl-3-isoxazolyl moiety itself acts as the primary allergenic determinant, not just the sulfonamide core.[1][2]

  • Cross-Reactivity Risk:

    • High: Between SMX and other N1-substituted sulfonamides with similar heterocyclic rings (e.g., Sulfamerazine).

    • Low: Between SMX and Valdecoxib (COX-2 inhibitor). Although Valdecoxib contains an isoxazole ring, it lacks the N4-arylamine required for the formation of the reactive nitroso-hapten (SMX-NO) responsible for severe cutaneous reactions (SJS/TEN).

Case Study B: Isoxazolyl Penicillins (Oxacillin/Cloxacillin)

These semi-synthetic penicillins feature bulky isoxazole side chains (R1) designed to sterically hinder beta-lactamase attack.

  • Comparison with Aminopenicillins (Amoxicillin):

    • Mechanism: Cross-reactivity is primarily driven by R1 side-chain similarity.[3] Amoxicillin possesses a hydrophilic amino-benzyl side chain, whereas isoxazolyl penicillins possess hydrophobic isoxazole rings.

    • Data: Clinical studies indicate limited IgE cross-reactivity (<5-10%) between these groups compared to the high cross-reactivity (>50%) between Amoxicillin and Ampicillin.

Table 1: Immunological Cross-Reactivity Matrix

Primary CompoundChallenge CompoundStructural OverlapRisk LevelMechanism
Sulfamethoxazole SulfasalazineN-containing heterocycleModerate N1-heterocycle recognition
Sulfamethoxazole ValdecoxibIsoxazole ringLow Lack of N4-arylamine hapten
Oxacillin AmoxicillinBeta-lactam core onlyLow Distinct R1 side chains
Oxacillin DicloxacillinIsoxazole R1 side chainHigh Identical pharmacophore

Experimental Workflow: Epitope Mapping

To validate if the isoxazole ring is the driver of immune recognition, we utilize a Competitive ELISA protocol. This assay distinguishes between antibodies recognizing the scaffold versus the side chains.

Protocol: Competitive Inhibition ELISA for Isoxazole Epitopes
  • Solid Phase Coating: Coat 96-well microtiter plates with the drug-HSA (Human Serum Albumin) conjugate (e.g., SMX-HSA) at 10 µg/mL in carbonate buffer (pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 2% BSA in PBS for 2 hours at RT.

  • Competition Step (Critical):

    • Prepare patient serum samples (diluted 1:50).

    • Pre-incubate serum with increasing concentrations (0.1 µM – 1000 µM) of soluble inhibitors:

      • Inhibitor A: Free Sulfamethoxazole (Parent).

      • Inhibitor B: 3-amino-5-methylisoxazole (Isoxazole core only).

      • Inhibitor C: Sulfanilamide (Sulfonamide core only).

    • Incubate for 1 hour at 37°C.

  • Detection: Transfer mixtures to the coated plate. Incubate 1 hour. Wash 5x. Add anti-human IgE-HRP conjugate.

  • Readout: Add TMB substrate, stop with H2SO4, and read OD at 450 nm.

  • Analysis: Calculate % Inhibition. If Inhibitor B (Isoxazole core) causes significant inhibition, the allergy is scaffold-specific.

Target Selectivity: COX-2 Inhibitors

The isoxazole ring in Valdecoxib provides a rigid geometry that fits tightly into the hydrophobic side pocket of the COX-2 enzyme, a feature absent in COX-1. We compare this to the pyrazole-based Celecoxib.

Figure 1: Structural Selectivity Pathways & Bioactivation

COX_Selectivity cluster_0 Scaffold Architecture cluster_1 Enzymatic Interaction cluster_2 Clinical Outcome Valdecoxib Valdecoxib (Isoxazole Core) COX2_Pocket COX-2 Hydrophobic Side Pocket (Val523) Valdecoxib->COX2_Pocket Rigid Fit COX1_Pocket COX-1 Steric Restriction (Ile523) Valdecoxib->COX1_Pocket No Binding (>1000x Selectivity) Adverse Skin Toxicity (SJS/TEN Risk) Valdecoxib->Adverse Metabolic Activation (Sulfonamide moiety) Celecoxib Celecoxib (Pyrazole Core) Celecoxib->COX2_Pocket Flexible Fit Potency High Potency (nM affinity) COX2_Pocket->Potency Tight Binding Kinetics

Caption: Comparative binding logic of Isoxazole (Valdecoxib) vs. Pyrazole (Celecoxib) scaffolds in COX enzymes.

Table 2: Quantitative Selectivity Profile

CompoundScaffoldCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
Valdecoxib Isoxazole0.005 15030,000
Celecoxib Pyrazole0.05015300
Rofecoxib Furanone0.500>500>1,000

Data Source: Aggregated from kinetic binding studies (Gierse et al., 2005; Zarghi et al., 2011).

Neuropharmacology: AMPA Receptor Ligands

In neuroscience, the isoxazole ring is a classic bioisostere for the distal carboxylate of glutamate. The compound AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) defines the receptor subclass.

  • Structure-Activity Relationship (SAR):

    • Agonism: Requires a 3-hydroxy-isoxazole.[4][5] The acidic enol mimics the glutamate carboxylate.

    • Affinity: The 5-methyl group (in AMPA) confers specific steric properties. Replacing it with a bulky group (e.g., phenyl in APPA) destroys affinity.

    • Selectivity: AMPA is highly selective for AMPA receptors over NMDA receptors, unlike the endogenous ligand glutamate.

Figure 2: Isoxazole SAR in Glutamate Receptors

AMPA_SAR Core Isoxazole Core (Glutamate Mimic) Sub_3OH 3-Hydroxy Group (Acidic Enol) Core->Sub_3OH Essential for Sub_3Alkoxy 3-Alkoxy Group (Steric Bulk) Core->Sub_3Alkoxy Modification Receptor_AMPA AMPA Receptor Activation Sub_3OH->Receptor_AMPA High Affinity Agonist Receptor_NMDA NMDA Receptor Sub_3OH->Receptor_NMDA Low/No Affinity Sub_3Alkoxy->Receptor_AMPA Loss of Activity (Steric Clash)

Caption: Structural determinants of isoxazole-based ligands at the AMPA receptor interface.

References

  • Gierse, J. K., et al. (2005). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. Journal of Pharmacology and Experimental Therapeutics. Link

  • Zawodniak, A., et al. (2010). Cross-Reactivity in Drug Hypersensitivity Reactions to Sulfasalazine and Sulfamethoxazole. International Archives of Allergy and Immunology. Link

  • Harle, D. G., et al. (1988). Drugs as allergens: detection and combining site specificities of IgE antibodies to sulfamethoxazole.[1] Molecular Immunology. Link

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Benchmarking the performance of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate in specific assays

Author: BenchChem Technical Support Team. Date: February 2026

Performance Benchmarking of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate: A Comparative Guide

This guide provides a comprehensive framework for evaluating the biological performance of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate. We will delve into detailed protocols for assays targeting key therapeutic areas where isoxazole derivatives have shown significant promise: oncology, infectious diseases, and inflammation. The performance of our target compound will be benchmarked against established drugs to provide a clear, quantitative comparison for researchers, scientists, and drug development professionals.

The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds. Its unique electronic properties and structural versatility allow for the development of derivatives with a wide spectrum of activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][2][3] Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate is a novel derivative whose specific biological activities are yet to be fully characterized. This guide outlines a rigorous, multi-faceted approach to elucidate its therapeutic potential.

In Vitro Cytotoxicity Assessment via MTT Assay

Expertise & Rationale: A primary indicator of anticancer potential is a compound's ability to inhibit cancer cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity.[4][5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, providing a quantitative measure of cell viability. We will assess our target compound against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines, comparing its efficacy to a standard chemotherapeutic agent, Doxorubicin, and Leflunomide, an isoxazole-containing immunomodulatory drug.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_measure Measurement & Analysis culture 1. Culture MCF-7 & A549 cells to ~80% confluency harvest 2. Harvest cells using Trypsin-EDTA culture->harvest count 3. Perform cell count (Hemocytometer) harvest->count seed 4. Seed 5x10³ cells/well in 96-well plates count->seed adhere 5. Incubate for 24h for cell adherence seed->adhere prepare_stock 6. Prepare serial dilutions of test compounds adhere->prepare_stock treat_cells 7. Add compounds to wells (0.1 to 100 µM) prepare_stock->treat_cells incubate_treat 8. Incubate for 48 hours at 37°C, 5% CO₂ treat_cells->incubate_treat add_mtt 9. Add 20 µL of MTT solution (5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt 10. Incubate for 4 hours add_mtt->incubate_mtt solubilize 11. Add 150 µL DMSO to dissolve formazan incubate_mtt->solubilize read_abs 12. Read absorbance at 570 nm solubilize->read_abs calculate 13. Calculate % viability and IC₅₀ values read_abs->calculate

Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
  • Cell Seeding: Human cancer cell lines (MCF-7 and A549) are cultured to approximately 80% confluency. Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000 cells per well. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate, Leflunomide, and Doxorubicin are prepared in DMSO. Serial dilutions are made to achieve final concentrations ranging from 0.1 µM to 100 µM. The culture medium is replaced with fresh medium containing the test compounds, and the plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization & Measurement: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against compound concentration.

Comparative Performance: Cytotoxicity (Hypothetical Data)
CompoundCell LineIC₅₀ (µM)
Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate MCF-7 (Breast) 15.8
A549 (Lung) 22.5
LeflunomideMCF-7 (Breast)>100
A549 (Lung)>100
Doxorubicin (Positive Control)MCF-7 (Breast)0.95
A549 (Lung)1.20

Antibacterial Susceptibility Testing (Kirby-Bauer Method)

Expertise & Rationale: The isoxazole core is a key component of several beta-lactamase-resistant antibiotics.[1] To screen for antibacterial potential, the Kirby-Bauer disk diffusion method offers a simple, reliable, and standardized preliminary test.[7][8] This method assesses the ability of a compound to inhibit bacterial growth by measuring the diameter of the zone of inhibition on a lawn of bacteria.[9] We will test our compound against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli), with Ciprofloxacin serving as the broad-spectrum antibiotic control.

Experimental Workflow: Kirby-Bauer Disk Diffusion

Kirby_Bauer_Workflow cluster_prep Inoculum & Plate Preparation cluster_application Disk Application & Incubation cluster_analysis Measurement & Interpretation culture 1. Grow S. aureus & E. coli in broth standardize 2. Adjust culture turbidity to 0.5 McFarland standard culture->standardize streak 3. Evenly streak bacteria onto Mueller-Hinton agar plates standardize->streak prepare_disks 4. Impregnate sterile paper disks with test compounds (10 µg/disk) streak->prepare_disks place_disks 5. Place disks onto the agar surface prepare_disks->place_disks incubate 6. Incubate plates at 37°C for 18-24 hours place_disks->incubate measure_zones 7. Measure the diameter of the zone of inhibition (mm) incubate->measure_zones interpret 8. Compare zone sizes to CLSI standards to determine susceptibility measure_zones->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion test.
Detailed Protocol: Kirby-Bauer Test
  • Inoculum Preparation: A suspension of the test organism (S. aureus or E. coli) is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile 6 mm paper disks are impregnated with a known concentration (e.g., 10 µg) of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate and the control antibiotic, Ciprofloxacin. The disks are placed onto the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Collection: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as 'Susceptible', 'Intermediate', or 'Resistant' based on established clinical breakpoints.[10]

Comparative Performance: Antibacterial Activity (Hypothetical Data)
Compound (10 µ g/disk )Bacterial StrainZone of Inhibition (mm)Interpretation
Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate S. aureus 16 Intermediate
E. coli 8 Resistant
Ciprofloxacin (Positive Control)S. aureus25Susceptible
E. coli30Susceptible

Anti-inflammatory Potential via COX-2 Inhibition Assay

Expertise & Rationale: The cyclooxygenase (COX) enzymes are key mediators of inflammation. COX-2 is inducibly expressed during inflammation and is the target for many nonsteroidal anti-inflammatory drugs (NSAIDs).[11] The isoxazole moiety is found in selective COX-2 inhibitors like Valdecoxib.[1] Therefore, assessing the inhibitory effect of our compound on COX-2 is a direct measure of its potential anti-inflammatory activity. We will use a colorimetric inhibitor screening assay that measures the peroxidase activity of the COX enzyme.[12] Leflunomide, an isoxazole-based anti-inflammatory drug, will be used as a comparator.

Signaling Pathway: COX-2 and Prostaglandin Synthesis

COX2_Pathway cluster_COX AA Arachidonic Acid COX2 COX-2 Enzyme (Cyclooxygenase & Peroxidase Activity) AA->COX2 Cyclooxygenase PGG2 Prostaglandin G₂ (PGG₂) PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Prostanoids Prostaglandins, Prostacyclin, Thromboxane PGH2->Prostanoids Isomerases Inhibitor Methyl 5-acetyl-3- ethylisoxazole-4-carboxylate Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 prostaglandin synthesis pathway.
Detailed Protocol: COX-2 Inhibition Assay
  • Reagent Preparation: The assay is performed in a 96-well plate format. Human recombinant COX-2 enzyme, heme, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) are prepared in a suitable assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Enzyme Inhibition: 10 µL of the test compound (Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate or Leflunomide at various concentrations) is added to the wells containing assay buffer, heme, and the COX-2 enzyme. A control with no inhibitor represents 100% enzyme activity.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Measurement: The peroxidase activity of COX-2 is monitored by measuring the appearance of oxidized TMPD at 590 nm over a 5-minute period using a microplate reader.[11]

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined for each compound concentration relative to the no-inhibitor control. The IC₅₀ value is calculated from the dose-response curve.

Comparative Performance: COX-2 Inhibition (Hypothetical Data)
CompoundTarget EnzymeIC₅₀ (µM)
Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate COX-2 9.5
LeflunomideCOX-225.0
Celecoxib (Positive Control)COX-20.04

Conclusion and Future Directions

This guide presents a structured approach for the initial benchmarking of Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate. Based on our hypothetical data, the compound demonstrates moderate cytotoxic activity against cancer cell lines, selective antibacterial action against Gram-positive bacteria, and promising COX-2 inhibitory potential.

Compared to the benchmarks, the compound shows significantly greater cytotoxicity than Leflunomide, though it is less potent than the dedicated chemotherapeutic Doxorubicin. Its antibacterial profile suggests a specific mechanism of action that is less effective against Gram-negative organisms. Notably, its hypothetical anti-inflammatory activity, as measured by COX-2 inhibition, surpasses that of Leflunomide, indicating a strong potential in this therapeutic area.

These preliminary in vitro assays provide a solid foundation for further investigation. The next logical steps would include:

  • Expanding the cytotoxicity screening to a broader panel of cancer cell lines.

  • Determining the Minimum Inhibitory Concentration (MIC) to quantify antibacterial potency more precisely.

  • Assessing selectivity by performing a COX-1 inhibition assay to determine the COX-2/COX-1 selectivity index.

  • Proceeding to cell-based and eventually in vivo models to validate these initial findings.

This systematic evaluation framework ensures that the therapeutic potential of novel isoxazole derivatives like Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate is explored with scientific rigor and efficiency.

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